molecular formula C8H13ClN2O B1607328 (2-Phenoxyethyl)hydrazine hydrochloride CAS No. 4230-21-1

(2-Phenoxyethyl)hydrazine hydrochloride

Cat. No.: B1607328
CAS No.: 4230-21-1
M. Wt: 188.65 g/mol
InChI Key: KDJBRRKMKRWPBZ-UHFFFAOYSA-N
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Description

(2-Phenoxyethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a hydrazine derivative, characterized by the presence of a phenoxyethyl group attached to a hydrazine moiety. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyethyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxyethanol with hydrazine hydrate in the presence of hydrochloric acid. The general reaction scheme is as follows:

    Starting Materials: 2-phenoxyethanol and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out under reflux conditions, usually at temperatures ranging from 80°C to 100°C.

    Procedure: 2-phenoxyethanol is added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or water). Hydrochloric acid is then added dropwise to the reaction mixture. The mixture is heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing the solid from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 2-phenoxyethanol and hydrazine hydrate are handled in industrial reactors.

    Continuous Reflux: The reaction is carried out in continuous reflux systems to ensure efficient mixing and heat transfer.

    Automated Isolation: The product is isolated using automated filtration and recrystallization systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

    Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.

    Reduction Products: Hydrazones, amines, or other reduced derivatives.

    Substitution Products: Alkylated or acylated hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenoxyethyl)hydrazine hydrochloride is used as a building block for the synthesis of various organic molecules. It is particularly useful in the preparation of hydrazones, which are intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of hydrazine-sensitive enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Phenoxyethyl)hydrazine hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins, leading to enzyme inhibition or modification. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine hydrochloride: Similar in structure but lacks the phenoxyethyl group.

    (2-Phenoxyethyl)amine hydrochloride: Similar but contains an amine group instead of a hydrazine moiety.

    (2-Phenoxyethyl)hydrazine: The free base form without the hydrochloride salt.

Uniqueness

(2-Phenoxyethyl)hydrazine hydrochloride is unique due to the presence of both the phenoxyethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.

Properties

IUPAC Name

2-phenoxyethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBRRKMKRWPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962416
Record name (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4230-21-1
Record name (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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